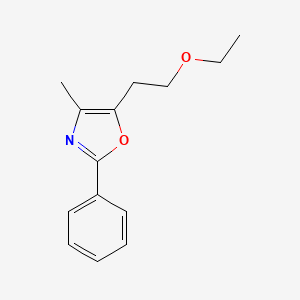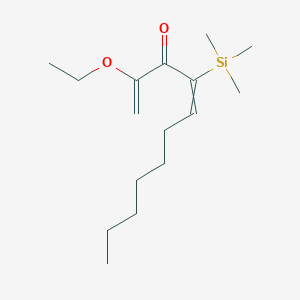
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethoxy group, a trimethylsilyl group, and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one typically involves a multi-step process. One common method is the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides with sulfonyl allenols . This method allows for the formation of the desired compound under mild reaction conditions and in good yield. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of organic synthesis and scale-up processes can be applied. Industrial production would likely involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one involves its interaction with molecular targets through its conjugated diene system. This system allows for electrophilic and nucleophilic attacks, leading to various chemical transformations. The molecular pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diarylpenta-1,4-dien-3-one: Known for its potential anticancer properties.
Penta-1,4-dien-3-one oxime ether derivatives: Studied for their antiviral and antibacterial activities.
Uniqueness
2-Ethoxy-4-(trimethylsilyl)undeca-1,4-dien-3-one is unique due to its specific combination of functional groups and the presence of a trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
647024-54-2 |
|---|---|
Fórmula molecular |
C16H30O2Si |
Peso molecular |
282.49 g/mol |
Nombre IUPAC |
2-ethoxy-4-trimethylsilylundeca-1,4-dien-3-one |
InChI |
InChI=1S/C16H30O2Si/c1-7-9-10-11-12-13-15(19(4,5)6)16(17)14(3)18-8-2/h13H,3,7-12H2,1-2,4-6H3 |
Clave InChI |
CXKXVKQANVCFAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=C(C(=O)C(=C)OCC)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


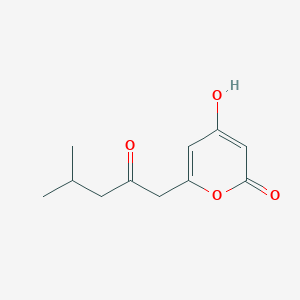

![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;perchloric acid](/img/structure/B12587468.png)
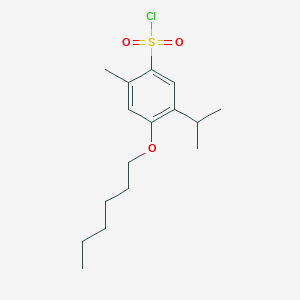


![Benzo[f]quinoline, 1-(3-chlorophenyl)-3-(2-thienyl)-](/img/structure/B12587487.png)
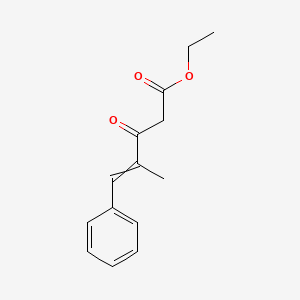
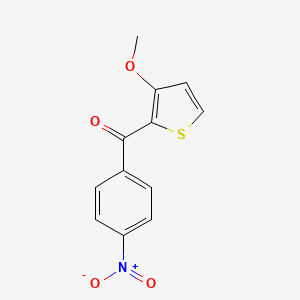
![Benzamide, 2-chloro-5-nitro-N-[4-[(5-nitro-2-pyridinyl)oxy]phenyl]-](/img/structure/B12587503.png)
![4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B12587508.png)
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B12587510.png)
![dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B12587521.png)
